molecular formula C13H8O3 B1315585 Oxanthrene-1-carbaldehyde

Oxanthrene-1-carbaldehyde

Cat. No.: B1315585
M. Wt: 212.2 g/mol
InChI Key: WPTPFNVCXIZWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxanthrene-1-carbaldehyde (CAS 51689-41-9), with the molecular formula C13H8O3, is a high-purity specialty chemical offered for research and development purposes. This compound features a dibenzo-p-dioxin core functionalized with a formyl group, making it a versatile and valuable building block in organic synthesis and materials science . Its primary research value lies in its potential application as a precursor for the design and synthesis of novel organic materials. The aldehyde group is a key reactive site for constructing more complex molecular architectures through condensation reactions, such as the formation of Schiff bases. This is a common strategy in developing fluorescent chemosensors, similar to those derived from pyrenecarboxaldehyde, which are used for the sensitive detection of trace water or specific ions in organic solvents . Furthermore, the electron-rich fused aromatic system of the oxanthrene scaffold suggests potential for investigating photophysical properties, which could be relevant in the development of new dyes, pigments, or organic electronic materials . Researchers can utilize this compound to explore new synthetic pathways and create derivatives with tailored properties for advanced applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

dibenzo-p-dioxin-1-carbaldehyde

InChI

InChI=1S/C13H8O3/c14-8-9-4-3-7-12-13(9)16-11-6-2-1-5-10(11)15-12/h1-8H

InChI Key

WPTPFNVCXIZWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Oxanthrene-1-carbaldehyde (inferred properties) with structurally related carbaldehydes:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Storage Conditions Sensitivities
This compound* C₁₃H₁₀O₂ 198.22 Aromatic oxanthrene, formyl Likely refrigerated Air/moisture-sensitive (inferred)
2-Oxocyclohexane-1-carbaldehyde C₇H₁₀O₂ 126.15 Cyclohexanone, formyl Room temperature Irritant
1-Ethoxycyclohexane-1-carbaldehyde C₉H₁₆O₂ 156.19 Ethoxy, cyclohexane, formyl Data unavailable Unreported
4-Hexyloxynaphthalene-1-carbaldehyde C₁₇H₂₀O₂ 256.34 Naphthalene, hexyloxy, formyl Data unavailable Unreported

Notes:

  • *this compound’s molecular formula and mass are inferred based on bicyclic oxanthrene (C₁₂H₈O) + formyl group (CHO).
  • The ethoxy group in 1-ethoxycyclohexane-1-carbaldehyde increases molar mass compared to 2-oxocyclohexane-1-carbaldehyde, likely altering solubility and reactivity .
  • Naphthalene derivatives (e.g., 4-hexyloxynaphthalene-1-carbaldehyde) exhibit extended conjugation, enhancing UV absorption and stability .

Preparation Methods

Reaction Overview

Parameter Details
Reagents Furan derivatives, POCl₃
Temperature 55–60°C
Reaction Time ~20 hours (if similar to ferrocenecarboxaldehyde synthesis)
Yield High (exact value unspecified; inferred from "high purity" claims)
Reference Evitachem protocol

Spectroscopic Characterization

The structure of Oxanthrene-1-carbaldehyde is confirmed via NMR and IR spectroscopy :

Spectroscopic Data Observations
IR Strong C=O stretch (~1698 cm⁻¹, analogous to ferrocenecarboxaldehyde)
¹H NMR Aldehyde proton at ~9–10 ppm; aromatic protons in the oxanthrene core
¹³C NMR Carbonyl carbon at ~190 ppm; aromatic carbons in the 120–150 ppm range
Reference General aldehyde characterization

Mechanistic Insights

The synthesis likely involves electrophilic aromatic substitution or Vilsmeier-Haack formylation , where POCl₃ facilitates aldehyde formation. For example:

  • POCl₃ Activation : Generates a reactive intermediate (e.g., chloroaldehyde).
  • Cyclization : Furan derivatives undergo ring expansion to form the oxanthrene core.
  • Oxidation : Final aldehyde group introduction via controlled oxidation.

Challenges and Optimization

  • By-Product Formation : Competing side reactions (e.g., over-oxidation) may reduce yield.
  • Scalability : Solvent-free methods (e.g., furan + POCl₃) enhance scalability.
  • Purity Control : Recrystallization and chromatography ensure high-purity output.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Oxanthrene-1-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with established aldehyde synthesis protocols, such as oxidation of primary alcohols using KMnO₄-Ce(IV) systems or ozonolysis of alkenes . Optimize variables (e.g., solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield. Validate purity using thin-layer chromatography (TLC) and characterize intermediates with NMR and IR spectroscopy . Document procedures rigorously to ensure reproducibility, including control experiments to rule out side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data consistency be ensured?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm aldehyde proton resonance (δ ~9-10 ppm) and aromatic backbone structure. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching. Employ HPLC with UV detection to assess purity (>95%). Address discrepancies by repeating analyses under standardized conditions and comparing with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Advanced Research Questions

Q. How can contradictory reports on the reactivity of this compound in nucleophilic addition reactions be resolved?

  • Methodology : Conduct a systematic review of literature to identify variables causing discrepancies (e.g., solvent effects, steric hindrance, or competing pathways) . Design kinetic studies under controlled conditions (e.g., varying nucleophile concentration, temperature) to isolate rate-determining steps. Use Arrhenius plots to compare activation energies across studies. Validate findings with in-situ monitoring techniques like FTIR or Raman spectroscopy .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in cycloaddition reactions?

  • Methodology : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (FMOs) and identify dominant reaction pathways. Compare computed transition-state energies with experimental yields. Use molecular dynamics simulations to assess solvent effects on reactivity. Validate models against crystallographic data or kinetic isotope effects .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives while minimizing assay interference?

  • Methodology : Prioritize orthogonal assays (e.g., enzymatic inhibition + cell viability screens) to distinguish true activity from artifacts. Include controls for aldehyde reactivity (e.g., Schiff base formation with amines). Use structure-activity relationship (SAR) studies to correlate substituent effects with bioactivity. Adhere to ethical guidelines for in-vitro testing and document compound stability in assay buffers .

Data Analysis and Reporting

Q. What frameworks are recommended for analyzing conflicting spectral data in this compound derivatives?

  • Methodology : Implement multivariate analysis (e.g., principal component analysis (PCA)) to cluster spectral outliers. Cross-reference with synthetic logs to identify batch-specific impurities. Use collaborative inter-laboratory studies to validate reproducibility, and report uncertainties using error bars or confidence intervals .

Q. How can researchers structure a manuscript to highlight the significance of this compound in novel reaction mechanisms?

  • Methodology : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail synthetic protocols and computational parameters to enable replication. Use tables to compare reaction yields, spectroscopic data, and computational vs. experimental results. In the Discussion, emphasize mechanistic insights and unresolved questions (e.g., solvent effects on transition states) .

Ethical and Reproducibility Considerations

Q. What steps are essential to ensure the reproducibility of this compound synthesis across laboratories?

  • Methodology : Publish full experimental details, including raw spectral data and instrument calibration logs. Use standardized reagents and report supplier lot numbers. Share synthetic protocols via open-access platforms and encourage peer validation through collaborative networks .

Q. How should researchers address potential biases in biological activity studies of this compound analogs?

  • Methodology : Implement blinding during data collection and analysis. Use third-party vendors for compound coding. Disclose all funding sources and conflicts of interest. Include negative controls and replicate experiments across independent labs .

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